4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one
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Overview
Description
4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a nitrophenyl group at the 4-position of the thiazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Aminophenyl)-1,3-thiazol-2(3H)-one.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are beneficial in treating conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenyl)-1,3-thiazol-2-ylhydrazone: Shares a similar thiazole core but has a hydrazone group instead of a ketone.
8-nitro-4-(3-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline: Contains a nitrophenyl group but has a different heterocyclic structure.
Uniqueness
4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one is unique due to its specific combination of a nitrophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit MAO selectively makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
856938-77-7 |
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Molecular Formula |
C9H6N2O3S |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H6N2O3S/c12-9-10-8(5-15-9)6-2-1-3-7(4-6)11(13)14/h1-5H,(H,10,12) |
InChI Key |
OXCPEFDPGKSSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=O)N2 |
Origin of Product |
United States |
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